A Technical Guide to the Synthesis and Characterization of Oseltamivir Acid-¹³C,d₃
A Technical Guide to the Synthesis and Characterization of Oseltamivir Acid-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Oseltamivir acid-¹³C,d₃, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of the antiviral drug Oseltamivir. Given the absence of a publicly detailed synthesis for this specific labeled compound, this document outlines a proposed synthetic route based on established chemistry for unlabeled Oseltamivir, incorporating the isotopic labels at a logical synthetic juncture.
Introduction
Oseltamivir, marketed as Tamiflu®, is a prodrug that is hydrolyzed in vivo to its active metabolite, Oseltamivir acid (Oseltamivir carboxylate).[1] Oseltamivir acid is a potent inhibitor of neuraminidase, an enzyme essential for the replication of influenza A and B viruses.[2][3][4] For quantitative bioanalytical studies, such as those performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. Oseltamivir acid-¹³C,d₃ serves this purpose, allowing for precise quantification of the active drug metabolite in biological matrices.[3][5]
This guide details a proposed multi-step synthesis starting from the readily available chiral precursor, (-)-shikimic acid, and describes the analytical techniques used for the characterization of the final product.
Proposed Synthesis of Oseltamivir Acid-¹³C,d₃
The proposed synthesis involves the preparation of isotopically labeled Oseltamivir phosphate, which is then hydrolyzed to the target molecule, Oseltamivir acid-¹³C,d₃. The isotopic labels are introduced during the acetylation of the C4-amino group.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for Oseltamivir Acid-¹³C,d₃.
Experimental Protocols
The following protocols are adapted from established syntheses of unlabeled Oseltamivir and modified to include the isotopic labeling step.[2][6][7]
Step 1: Synthesis of the Epoxide Intermediate from (-)-Shikimic Acid
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Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl ester using ethanol and a thionyl chloride catalyst. The 3,4-diol is then protected as a pentylidene acetal using 3-pentanone and p-toluenesulfonic acid.[2]
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Mesylation: The remaining 5-hydroxyl group of the protected ethyl shikimate is mesylated using methanesulfonyl chloride and triethylamine.
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Epoxide Formation: The mesylated intermediate is treated with a base, such as potassium bicarbonate, to induce intramolecular Williamson ether synthesis, forming the key epoxide intermediate.[2][6]
Step 2: Synthesis of the Amino Alcohol Intermediate
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Regioselective Azide Opening: The epoxide intermediate is dissolved in ethanol, and an aqueous solution of sodium azide and ammonium chloride is added. The mixture is heated to reflux, leading to the regioselective opening of the epoxide ring by the azide nucleophile to yield an azido alcohol.[5][6]
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Azide Reduction: The azido group is then reduced to a primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step yields the crucial amino alcohol intermediate.
Step 3: Isotopic Labeling via Acetylation
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Selective N-Acetylation: The amino alcohol intermediate is dissolved in a suitable solvent. ¹³C,d₃-Acetic anhydride is added to selectively acetylate the more nucleophilic amino group, forming the isotopically labeled acetamido alcohol intermediate. The reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct. This step is the key to introducing the isotopic labels.
Step 4: Synthesis of Labeled Oseltamivir Phosphate
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Introduction of the 3-pentyloxy Group: The hydroxyl group of the labeled acetamido alcohol is converted into a leaving group (e.g., mesylate). Subsequent reaction with 3-pentanol in the presence of a suitable base or catalyst introduces the characteristic 3-pentyloxy side chain.
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Phosphate Salt Formation: The resulting labeled Oseltamivir free base is then treated with phosphoric acid to precipitate the stable phosphate salt.[2]
Step 5: Hydrolysis to Oseltamivir Acid-¹³C,d₃
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Base-Catalyzed Hydrolysis: The labeled Oseltamivir phosphate is dissolved in a mixture of 1,4-dioxane and water. A 25% aqueous solution of sodium hydroxide is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
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Neutralization and Extraction: The reaction mixture is neutralized to a pH of approximately 4.2-4.3 with hydrochloric acid. The product is then extracted with ethyl acetate.
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Purification: The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography to yield pure Oseltamivir acid-¹³C,d₃.
Characterization Data
The characterization of Oseltamivir acid-¹³C,d₃ relies on a combination of mass spectrometry and NMR spectroscopy to confirm its identity, purity, and isotopic enrichment.
Data Summary
| Parameter | Oseltamivir Acid (Unlabeled) | Oseltamivir Acid-¹³C,d₃ (Labeled) |
| Molecular Formula | C₁₄H₂₄N₂O₄ | C₁₃¹³CH₂₁D₃N₂O₄ |
| Molecular Weight | 284.35 g/mol | 288.36 g/mol |
| Mass Transition (LC-MS/MS) | m/z 285.1 → 138.1[3][5][8] | m/z 289.2 → 138.3[3][5] |
| Purity (HPLC) | >98% | >98% |
| Isotopic Enrichment | N/A | >99% for ¹³C, >98% for D |
Characterization Methodologies
High-Performance Liquid Chromatography (HPLC)
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Purpose: To determine the purity of the final compound.
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Method: A reverse-phase HPLC method is typically employed.
Mass Spectrometry (MS)
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Purpose: To confirm the molecular weight and the incorporation of the isotopic labels.
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Method: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used.
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Parent Ion: The mass of the protonated molecule [M+H]⁺ is measured. For the labeled compound, this should be approximately 289.2 amu, which is 4 units higher than the unlabeled compound (285.1 amu), confirming the incorporation of one ¹³C and three D atoms.
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Fragmentation: The fragmentation pattern is analyzed. The transition of m/z 289.2 to a fragment ion of m/z 138.3 is characteristic of Oseltamivir acid-¹³C,d₃.[3][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To confirm the chemical structure and the position of the isotopic labels.
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¹H NMR: The spectrum of the labeled compound is expected to be very similar to that of the unlabeled Oseltamivir acid, with the notable absence of the singlet corresponding to the acetyl (CH₃) protons.
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¹³C NMR: The spectrum will show the presence of all carbon atoms. The signal for the carbonyl carbon of the acetyl group will be a singlet due to the ¹³C enrichment, whereas in the unlabeled compound, it would be at natural abundance. The signal for the methyl carbon of the acetyl group will be absent or significantly altered due to the deuterium substitution.
Signaling Pathways and Experimental Workflows
The synthesis of Oseltamivir does not involve signaling pathways. The experimental workflow is a linear synthetic sequence.
Detailed Acetylation and Hydrolysis Workflow
Caption: Key labeling and final deprotection steps in the synthesis.
Conclusion
The synthesis of Oseltamivir acid-¹³C,d₃ is a critical process for the development and clinical evaluation of Oseltamivir. While a detailed, publicly available protocol for the labeled compound is scarce, a robust and efficient synthesis can be proposed by adapting well-established routes for the unlabeled drug. The key to the synthesis is the introduction of the ¹³C and d₃ isotopes via an appropriately labeled acetylating agent. The subsequent characterization using modern analytical techniques, particularly LC-MS/MS and NMR, is essential to confirm the identity, purity, and isotopic enrichment of the final product, ensuring its suitability as an internal standard for rigorous bioanalytical applications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iiste.org [iiste.org]
- 6. benchchem.com [benchchem.com]
- 7. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
